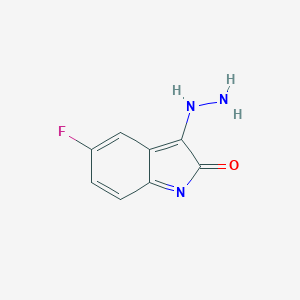

5-Fluoro-3-hydrazonoindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-diazenyl-5-fluoro-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUZIGMUYFFWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)O)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468168 | |

| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283584-52-1 | |

| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 3 Hydrazonoindolin 2 One and Its Analogues

Strategic Approaches for Indolin-2-one Nucleus Functionalization

The functionalization of the indolin-2-one core is a critical step in creating diverse analogues. Modern synthetic strategies have moved beyond simple substitutions to include sophisticated C-H functionalization and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at specific positions.

One notable strategy is the direct functionalization of C-H bonds, which offers an atom-economical approach to modify the core structure. For instance, an iron-catalyzed oxidative cross-coupling protocol enables the dual C-H functionalization of indolin-2-ones. This method utilizes air as the terminal oxidant under mild, ligand-free conditions to couple indolin-2-ones with aminobenzamides, demonstrating a powerful tool for C(sp³)–H/N–H/X–H functionalization. nih.gov Another approach involves iodine-induced metal-free C(sp²)-H functionalization of indoles with 1-(2-hydroxyphenyl)-propargyl alcohols, leading to highly regioselective synthesis of 3-(benzofuran-3-yl)-1H-indoles in a one-pot, two-step process. nih.gov

Transition metal catalysis, particularly with rhodium, has been effectively used for the site-selective C2-functionalization of indoles. Rhodium-catalyzed reactions can achieve the allylation, crotylation, and prenylation of the indole (B1671886) nucleus using allylic acetates. researchgate.net These methods provide a direct route to introduce complex carbon-based side chains onto the heterocyclic core, expanding the accessible chemical space for derivative synthesis.

Lead optimization studies have also driven the development of functionalization strategies. Based on known inhibitors, new sets of N-1 and C-3 substituted isatin (B1672199) derivatives have been designed and synthesized. nih.gov For example, modifying the N-1 position with a flexible allyl group has led to potent, reversible, and competitive inhibitors of specific enzymes. nih.gov

Optimized Hydrazone Linkage Formation Protocols

The formation of the hydrazone linkage at the C-3 position of the 5-fluoroindolin-2-one core is the defining step in the synthesis of the target compound. The most common and straightforward method is the condensation reaction between a 5-fluoro-isatin (5-fluoroindoline-2,3-dione) and a hydrazine (B178648) derivative.

The general procedure involves refluxing equimolar quantities of the isatin derivative and the appropriate hydrazine (such as hydrazine hydrate (B1144303) or a substituted hydrazine) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. nih.govnih.govnih.gov The reaction is frequently catalyzed by a few drops of a weak acid, typically glacial acetic acid, to facilitate the dehydration step, leading to the formation of the C=N bond of the hydrazone. nih.govnih.govnih.gov The resulting product often precipitates from the reaction mixture upon cooling and can be purified by simple filtration and recrystallization. nih.govnih.gov Yields for these condensation reactions are generally good to excellent, ranging from 58% to quantitative yields (~99%). nih.govnih.gov

Recent studies have explored this fundamental reaction to produce a wide array of derivatives. For example, new fluorinated isatin-hydrazones were prepared with yields between 57% and 71% through this condensation method. nih.govacs.org The structure of the resulting hydrazone can be readily confirmed by spectroscopic methods. In ¹H NMR spectra, the formation of the hydrazone is indicated by the appearance of a characteristic singlet for the azomethine proton (CH=N) at approximately 8.62–9.01 ppm and the disappearance of the hydrazine protons. nih.govacs.org The NH proton of the indole ring is typically observed as a singlet around 10.86–11.03 ppm. nih.govacs.org

Below is a table summarizing various reaction conditions for the synthesis of hydrazonoindolin-2-one derivatives.

| Reactants | Solvent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Isatin & Hydrazine Hydrate | Methanol | None | Reflux, 1h | ~99% | nih.gov |

| Isatin Monohydrazone & Substituted Aldehydes | Absolute Ethanol | Glacial Acetic Acid | Reflux, 4h | 75-98% | nih.gov |

| 5-Fluoroisatin & Hydrazine Monohydrate | Ethanol | None | Reflux, 1h | Not specified | nih.gov |

| Hydrazides & Isatin | Methanol | Glacial Acetic Acid | 65 °C | 58-96% | nih.gov |

| Hydrazones & Aldehydes | Methyl Alcohol | Glacial Acetic Acid | Reflux, 4h | 65-85% | nih.gov |

Regioselective Fluorination Techniques for Indolinone Systems

Introducing fluorine into the indolinone system requires precise control to achieve the desired regioselectivity. Late-stage fluorination is a particularly valuable strategy in drug discovery, as it allows for the modification of biologically active molecules to improve their properties. rsc.orgnih.gov

For the indolinone scaffold, electrophilic fluorinating agents are commonly employed. A key reagent in this context is Selectfluor (N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)). The reaction of isatin hydrazones with Selectfluor can lead to either 3-fluorooxindoles or 3,3-difluorooxindoles, with the outcome being highly dependent on the reaction conditions, particularly the solvent. researchgate.net

A study demonstrated that performing the fluorination of 3-hydrazono-2-oxindoles with Selectfluor in acetonitrile (B52724) (MeCN) at room temperature exclusively yields 3,3-difluoro-2-oxindoles in yields ranging from 25% to 97%. In contrast, when the reaction is carried out in 1,2-dichloroethane (B1671644) (DCE) at a higher temperature (70-80 °C) and in the presence of lithium acetate (B1210297) (LiOAc), the major product is the corresponding 3-fluorooxindole. researchgate.net This solvent-dependent selectivity provides a powerful tool for chemists to selectively synthesize either mono- or di-fluorinated products from a common precursor. It has been proposed that the reaction does not proceed through a 3-diazoindolin-2-one intermediate. researchgate.net

Other advanced fluorination techniques are also emerging. An oxidative desulfurization-fluorination protocol has been shown to be a versatile method for incorporating fluorine. nih.gov Furthermore, enantioselective fluorination of 2-substituted 3-indolinones can be achieved using a chiral Cu(I)–bisoxazoline complex as a catalyst with N-fluorobenzenesulfonimide (NFSI), producing chiral 2-fluoro-3-indolinone-2-carboxylates with excellent enantioselectivity. rsc.org For different unsaturated systems like allenes, I(I)/I(III) catalysis using an inexpensive HF source can achieve highly regioselective fluorination to produce propargylic fluorides. nih.govnih.govresearchgate.net

| Product Type | Precursor | Fluorinating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,3-Difluorooxindoles | Isatin Hydrazones | Selectfluor | Acetonitrile (MeCN) | Room Temperature | 25-97% | researchgate.net |

| 3-Fluorooxindoles | Isatin Hydrazones | Selectfluor | 1,2-Dichloroethane (DCE) | 70 °C, with LiOAc | Up to 51% | researchgate.net |

| Chiral 2-Fluoro-3-indolinone-2-carboxylates | 3-Indolinone-2-carboxylates | NFSI | Not specified | Cu(I)–bisoxazoline catalyst | Good | rsc.org |

Application of Green Chemistry Principles in the Synthesis of 5-Fluoro-3-hydrazonoindolin-2-one Derivatives

In line with the growing demand for sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of complex molecules like this compound derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One innovative green technique involves the combined use of a deep eutectic solvent (DES) and ultrasound irradiation. nih.gov DESs are mixtures of compounds that have a lower melting point than their individual components and are often biodegradable and non-toxic. nih.gov For the synthesis of a key intermediate, 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one, the use of a DES composed of choline (B1196258) chloride and urea, combined with ultrasound, dramatically improved the reaction efficiency. Compared to conventional methods, this green approach increased the product yield to as high as 95% and reduced the reaction time to just one hour. nih.gov

Organocatalysis is another cornerstone of green chemistry. L-proline, a naturally occurring amino acid, has been successfully used as a reusable organocatalyst for the synthesis of hydrazide derivatives. mdpi.com A grinding technique using moist L-proline as a catalyst for the condensation of hydrazides with various aldehydes and ketones offers several advantages, including mild conditions, short reaction times, high purity of products, and easy work-up. mdpi.com The catalyst can be recovered and reused for several cycles without a significant loss in its activity, highlighting the sustainability and efficiency of the protocol. mdpi.com These methods provide cleaner and more efficient alternatives to traditional synthetic routes that often rely on harsh conditions or volatile organic solvents. nih.gov

| Methodology | Key Features | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Ultrasound & Deep Eutectic Solvent (DES) | DES (Choline Chloride:Urea), Ultrasound irradiation | High yield (95%), short reaction time (1 hr), biocompatible solvent | Synthesis of a thiazole-hydrazono-indolin-2-one intermediate | nih.gov |

| Organocatalysis | Moist L-proline catalyst, grinding technique | Reusable catalyst, mild conditions, short reaction times, high purity | Synthesis of 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives | mdpi.com |

Cascade and Tandem Reaction Sequences for Complex Derivative Synthesis

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient strategy for the synthesis of complex molecular architectures from simple precursors. These processes enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste.

Rhodium catalysis has enabled tandem sequences for the synthesis and functionalization of indole scaffolds. For example, a tandem rhodium-catalyzed oxidative allylation and annulation of acetanilides with allyl acetate can directly produce substituted indoles. researchgate.net This is followed by the potential for further site-selective C2 allylation of the newly formed indole ring, all under rhodium catalysis. researchgate.net

Phosphine-mediated reactions provide another route for complex constructions. A phosphine-mediated (3 + 2) cycloaddition of electron-poor terminal alkynes has been developed, which is reminiscent of a tandem γ-umpolung/β-Wittig annulation, to produce densely functionalized cyclopentenes. acs.org While not directly starting from an indolinone, this type of tandem logic can be applied to build complex heterocyclic systems fused or attached to the core nucleus.

Furthermore, one-pot, multi-step sequences are also valuable. An I₂-catalyzed reaction of 1-(2-hydroxyphenyl)-propargyl alcohols with indoles, followed by treatment with K₂CO₃, provides a one-pot, two-step method to access (benzofuran-3-yl)-1H-indoles. nih.gov This reaction involves a cross-coupling followed by a 5-exo-dig cyclization to construct the benzofuran (B130515) framework, demonstrating a sophisticated sequence for creating complex indole derivatives with high regioselectivity. nih.gov These advanced reaction sequences are instrumental in rapidly assembling libraries of complex this compound analogues for further investigation.

Elucidation of Biological Activity and Pharmacological Potential

Mechanistic Investigations of Anticancer Effects

Derivatives of 5-Fluoro-3-hydrazonoindolin-2-one have demonstrated notable anticancer effects through various mechanisms of action. These include the modulation of kinase activity, induction of apoptosis, and broad anti-proliferative effects against different cancer cell lines.

The anticancer potential of isatin-hydrazone derivatives is often linked to their ability to modulate the activity of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. Computational docking studies have been employed to investigate the interaction of these compounds with key kinase targets. nih.govacs.org For instance, derivatives of this compound have been docked into the active sites of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Phosphoinositide 3-kinase (PI3K). nih.govacs.org These studies suggest that the compounds can achieve stable conformations within the binding sites of these enzymes, indicating a potential for inhibitory activity. nih.govacs.org The hydrazone moiety is thought to play a role in the chelating properties of the molecule, which can be important for its interaction with metal ions in the active sites of certain kinases. The inhibition of these kinases can disrupt signaling pathways essential for cancer cell growth, proliferation, and survival. nih.govacs.org

In addition to kinase inhibition, another significant mechanism underlying the anticancer effects of isatin (B1672199) derivatives is the induction of apoptosis, or programmed cell death. Research on various N-alkylisatins has shown that these compounds can destabilize microtubules, leading to cell cycle arrest in the G2/M phase. acs.org This disruption of the cell cycle is a common trigger for apoptosis. Furthermore, these compounds have been observed to activate effector caspase-3 and -7. acs.org Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. The activation of caspase-3 and -7 by these compounds indicates a direct engagement with the apoptotic machinery within cancer cells, leading to their systematic destruction.

The anti-proliferative activity of fluorinated isatin-hydrazone derivatives has been evaluated against several human cancer cell lines. nih.govacs.org In one study, a series of compounds derived from this compound were tested for their cytotoxic effects on human lung (A549) and liver (HepG2) cancer cells. nih.govacs.org Notably, some of these derivatives exhibited significant growth inhibition. nih.govacs.org For example, a derivative containing a 4-nitrobenzylidene group (Compound 8) showed considerable cytotoxic effects against both A549 and HepG2 cell lines. nih.govacs.org The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this particular derivative were found to be 42.43 µM for A549 cells and 48.43 µM for HepG2 cells. nih.govacs.org Another derivative, containing a 3-hydroxy-4-methoxybenzylidene group (Compound 14), was the second most effective against the A549 cell line with an IC50 value of 115.00 µM. nih.gov It is important to note that the parent compound, this compound (Compound 1), did not show activity against the A549 cell line in this study. nih.gov

| Compound | Derivative Group | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 8 | 4-nitrobenzylidene | A549 (Lung) | 42.43 | nih.govacs.org |

| Compound 8 | 4-nitrobenzylidene | HepG2 (Liver) | 48.43 | nih.govacs.org |

| Compound 14 | 3-hydroxy-4-methoxybenzylidene | A549 (Lung) | 115.00 | nih.gov |

| Compound 10 | 3-hydroxybenzylidene | A549 (Lung) | Active | nih.govacs.org |

| Compound 10 | 3-hydroxybenzylidene | HepG2 (Liver) | Active | nih.govacs.org |

| Compound 1 | - | A549 (Lung) | Inactive | nih.gov |

Antimicrobial Research Frontiers: Antibacterial and Antifungal Activities

Beyond their anticancer properties, hydrazone derivatives and their metal complexes have been investigated for their potential as antimicrobial agents.

The core structure of this compound is a building block for compounds with potential antibacterial activity. While specific studies on this compound against drug-resistant bacterial strains are not extensively detailed, related compounds have shown promise. For instance, metal complexes of a Schiff base derived from this compound and isophthalaldehyde (B49619) have been synthesized and screened for their in-vitro antibacterial activity against various bacterial strains. ijpsr.com One study reported that some of these complexes showed convincing antibacterial activity against E. coli. jgpt.co.in The chelation of the hydrazone with metal ions is believed to enhance its antimicrobial efficacy. ijcrt.org This enhancement is explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism. ijcrt.org A patent has also highlighted the potential use of novel N,N'-hydrazino-bis-isatin derivatives, which can be synthesized from this compound, in the treatment of multidrug-resistant cancer, suggesting a broader applicability of this chemical class in combating resistance. google.com

The antifungal potential of compounds derived from this compound has also been a subject of investigation. Metal complexes of a Schiff base ligand derived from this compound were tested for their antifungal activity against Aspergillus niger and Candida albicans. ijcrt.org The results indicated that the metal complexes exhibited greater antifungal activity compared to the free Schiff base ligand. ijcrt.org This suggests that the coordination with metal ions is a key factor in enhancing the antifungal properties of these compounds. ijcrt.org The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, were used to quantify the antifungal efficacy. ijcrt.org The enhanced activity of the metal complexes is attributed to the principles of chelation theory, similar to the observations in antibacterial studies. ijcrt.org

| Compound Type | Organism | Activity | Source |

|---|---|---|---|

| Metal complexes of Schiff base from this compound | E. coli | Convincing antibacterial activity | jgpt.co.in |

| Metal complexes of Schiff base from this compound | Aspergillus niger | Higher activity than free ligand | ijcrt.org |

| Metal complexes of Schiff base from this compound | Candida albicans | Higher activity than free ligand | ijcrt.org |

Anti-inflammatory Research

Hydrazone derivatives of isatin are recognized for their anti-inflammatory potential. nih.gov Research into this area has focused on their ability to modulate key inflammatory pathways and enzymes.

Studies on compounds structurally related to this compound have shed light on potential anti-inflammatory mechanisms. For instance, research on 5-fluoro-2-oxindole, the parent oxindole (B195798) structure, in a mouse model of inflammatory pain demonstrated significant biological effects. Treatment with this compound was shown to inhibit the upregulation of several key inflammatory and oxidative stress markers induced by complete Freund's adjuvant (CFA). researchgate.net

Specifically, 5-fluoro-2-oxindole treatment suppressed the activation of mitogen-activated protein kinase (MAPK), a critical signaling pathway involved in the inflammatory response. researchgate.net Furthermore, it inhibited the increased expression of inducible nitric oxide synthase (NOS2), an enzyme that produces nitric oxide, a key inflammatory mediator. researchgate.net The compound also reduced levels of the oxidative stress marker 4-hydroxy-2-nonenal (4-HNE) and decreased the expression of microglial markers (CD11b/c and IBA-1), indicating a reduction in neuroinflammation in the spinal cord and affected paws. researchgate.net These findings suggest that the 5-fluoro-oxindole scaffold can potently modulate the cellular signaling cascades and factors that drive inflammatory processes.

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for anti-inflammatory drugs. While direct experimental inhibition data for this compound is not extensively detailed in the available literature, related hydrazonoindolin-2-one derivatives have been investigated for their potential as COX inhibitors.

In silico studies, which use molecular docking to predict the binding affinity of a compound to a target enzyme, have explored the interaction of isatin hydrazone derivatives with the active site of COX-2. One such investigation suggested that specific derivatives might exhibit strong inhibitory efficacy against the COX-2 enzyme. researchgate.net The development of other indole-based compounds as selective COX-2 inhibitors further supports the potential of this chemical class to target the cyclooxygenase pathway. nih.gov These computational and related studies provide a rationale for the further exploration of this compound and its analogs as potential COX inhibitors.

Enzyme Inhibition Profiles

The 3-hydrazonoindolin-2-one scaffold has been identified as a versatile pharmacophore for designing inhibitors of various clinically relevant enzymes. The strategic modification of this core structure has yielded potent inhibitors for several enzyme families.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Derivatives of 3-hydrazonoindolin-2-one have been synthesized and evaluated for this activity.

In one study, a series of isatin-based Schiff bases derived from 3-hydrazonoindolin-2-one were assessed for their ability to inhibit AChE. The compounds displayed a range of inhibitory activity against the enzyme. nih.gov This demonstrates that the hydrazonoindolin-2-one scaffold can serve as a foundation for developing new cholinesterase inhibitors. Furthermore, research has specifically focused on designing new fluorinated hydrazone derivatives as multi-target inhibitors, including for cholinesterases. acs.org

The table below summarizes the AChE inhibitory activity of some representative 3-hydrazonoindolin-2-one derivatives.

| Compound ID | Structure/Modification | AChE Inhibition (%) |

| 3b | Isatin-azomethine-arylazo derivative | 34.56 ± 0.08 |

| 5a | Pyrazole-indolin-2-one derivative | 36.38 ± 0.08 |

| 5b | Pyrazole-indolin-2-one derivative | 35.32 ± 0.08 |

| 5c | Pyrazole-indolin-2-one derivative | 35.68 ± 0.08 |

| Data sourced from a study on isatin-based Schiff bases. nih.gov |

Human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II, are involved in numerous physiological processes, and their inhibition has therapeutic applications. The isatin scaffold has been extensively used to develop potent hCA inhibitors. researchgate.net

Specifically, 3-hydrazonoindolin-2-one derivatives have been conjugated with benzenesulfonamide (B165840) moieties, a classic zinc-binding group for hCA inhibitors, to create highly potent inhibitors of both hCA I and hCA II. researchgate.net Studies have reported that these isatin-based sulfonamides can inhibit the target enzymes in the low nanomolar range. nih.govsemanticscholar.org The design of new sulfonate ester-linked fluorinated hydrazones as dual carbonic anhydrase and cholinesterase inhibitors further highlights the utility of the this compound core in targeting these enzymes. acs.org

Prolyl endopeptidase (also known as prolyl oligopeptidase or POP) is a serine protease that has been implicated in neurological and inflammatory disorders. The inhibition of POP is an area of active research for new therapeutic agents. Research into hydrazone-containing compounds has revealed their potential as POP inhibitors.

Studies have shown that the hydrazone moiety plays a crucial role in binding to the active site of the POP enzyme, specifically interacting with key catalytic residues like Arg643. researchgate.net While much of the research has focused on other hydrazone classes, such as benzimidazole (B57391) hydrazone-Schiff bases, the findings underscore the importance of the hydrazone functional group for achieving POP inhibition. researchgate.netresearchgate.net Some of these derivatives have demonstrated excellent POP inhibitory activity, with IC₅₀ values in the low micromolar range, providing a strong basis for investigating isatin-hydrazones like this compound for this specific enzymatic activity. researchgate.net

Cathepsin C Inhibition

Cathepsin C, a lysosomal cysteine protease, plays a crucial role in the activation of pro-inflammatory serine proteases. nih.gov Its inhibition is a promising therapeutic strategy for a range of inflammatory diseases. nih.govnih.gov Research into the inhibition of Cathepsin C has identified several potent inhibitors. For instance, a compound designated as Cathepsin C-IN-5 has demonstrated significant and selective inhibition of Cathepsin C with an IC₅₀ value of 59.9 nM. researchgate.net This inhibitor has been shown to reduce the activity of neutrophil serine proteases and exhibit anti-inflammatory effects. researchgate.net

While specific studies on the direct inhibitory activity of this compound against Cathepsin C are not extensively detailed in the available literature, the broader class of isatin derivatives, to which it belongs, has been a foundation for the development of various enzyme inhibitors. The structural features of this compound, particularly the isatin core, suggest its potential to interact with enzymatic targets. However, without direct experimental evidence, its efficacy as a Cathepsin C inhibitor remains an area for future investigation. The development of novel Cathepsin C inhibitors, such as BI 1291583, which has advanced to Phase I clinical trials, underscores the therapeutic potential of targeting this enzyme. nih.gov

Table 1: Potency of Selected Cathepsin C Inhibitors

| Compound | IC₅₀ (Cathepsin C) | Cell-based Assay IC₅₀ | Reference |

| Cathepsin C-IN-5 | 59.9 nM | 115.4 nM (THP-1 cells), 70.2 nM (U937 cells) | researchgate.net |

This table presents data for a known Cathepsin C inhibitor to provide context for the ongoing research in this area.

Other Emerging Biological Activities including Antiviral and Antioxidant Properties

Beyond its potential as a protease inhibitor, the isatin scaffold and its derivatives have been explored for a wide array of other biological activities, including antiviral and antioxidant effects.

Antiviral Properties:

The search for novel antiviral agents is a critical area of pharmaceutical research. Derivatives of isatin have shown promise in this regard. For example, a study on novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which are structurally related to this compound, demonstrated antiviral activity against various viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov Similarly, other hydrazonoindolin-2-one derivatives have been investigated as potential inhibitors of HIV-1 RNase H. mdpi.com

While these findings highlight the potential of the broader chemical class, specific data on the antiviral activity of this compound itself is not currently available. Further research is needed to synthesize and screen this specific compound against a panel of viruses to determine its antiviral efficacy.

Antioxidant Properties:

Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key therapeutic goal. Hydrazone derivatives have been noted for their antioxidant potential. nih.gov The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to neutralize free radicals. The chemical structure of this compound, containing a hydrazono group, suggests that it might possess radical scavenging capabilities. However, empirical studies are required to validate and quantify its antioxidant properties.

Advanced Structure Activity Relationship Sar and Structural Modification Studies

Correlating Specific Structural Features with Observed Biological Potency and Selectivity

The 3-hydrazonoindolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for approved anticancer drugs like Nintedanib and Sunitinib. tandfonline.comresearchgate.netsemanticscholar.org Sunitinib, a 5-fluoro-3-substituted isatin (B1672199) derivative, highlights the intrinsic value of the 5-fluoroindolin-2-one moiety in targeting multiple receptor tyrosine kinases. tandfonline.comsemanticscholar.orgnih.gov Research into derivatives of 5-Fluoro-3-hydrazonoindolin-2-one has further elucidated the correlation between specific structural elements and biological activity.

In the development of novel inhibitors for HIV-1 Ribonuclease H (RNase H), a series of 3-hydrazonoindolin-2-one derivatives were synthesized and evaluated. mdpi.comnih.gov The parent compound of one series, 6-(2-(5-Fluoro-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione (designated as compound 6a), demonstrated a certain level of inhibitory activity. mdpi.com However, extensive modifications to this framework led to analogs with significantly increased potency. mdpi.com For instance, the introduction of specific substituents on the indolinone ring system dramatically enhanced the inhibitory effects. mdpi.com

Similarly, in the context of anticancer research, derivatives incorporating an indolylmethylene moiety have been explored as anti-proliferative agents. nih.gov The compound 5-Fluoro-3-(((1-propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one demonstrated the importance of the appended groups to the hydrazone linker in mediating cytotoxic activity. nih.gov The SAR studies consistently suggest that the nature of the substituent at the 5-position of the indolinone ring, combined with the chemical entity attached to the hydrazone nitrogen, are critical determinants of both the type and the magnitude of the biological response. tandfonline.com

Table 1: Biological Potency of Selected this compound Derivatives

| Compound Designation | Target | Measured Activity (IC₅₀) |

|---|---|---|

| 6a | HIV-1 RNase H | 81.23 ± 11.36 µM |

| 6f | HIV-1 RNase H | 8.94 ± 1.43 µM |

| 6t | HIV-1 RNase H | 7.85 ± 0.55 µM |

| 11a | HIV-1 RNase H | 1.90 µM |

| 11b | HIV-1 RNase H | 2.20 µM |

Data sourced from MDPI mdpi.com

Rational Design Strategies for Enhanced Biological Activities and Optimized Profiles

The development of potent this compound derivatives has been guided by several rational design strategies aimed at enhancing biological activity and optimizing pharmacokinetic profiles.

One prominent strategy is molecular hybridization , which involves conjugating the this compound scaffold with other known pharmacophores. researchgate.net For example, linking the core structure to a pyrimidine-2,4(1H,3H)-dione (uracil) moiety was a deliberate design choice to target HIV-1 RNase H, resulting in compounds with micromolar inhibitory activity. mdpi.comnih.gov This approach leverages the biological relevance of both fragments to create a new chemical entity with potentially synergistic or enhanced effects.

Furthermore, scaffold modification and positional alteration have proven fruitful. A significant breakthrough in potency against HIV-1 RNase H was achieved by altering the position of the pyrimidine-2,4(1H,3H)-dione substituent. This modification led to compounds 11a and 11b, which were approximately 40 times more potent than the initial lead compound 6a. mdpi.com This demonstrates that even subtle changes in the molecular architecture can have a profound impact on biological function.

Impact of Substituent Effects on the Bioactivity Landscape

The substituents on the indolinone ring and its appended moieties play a crucial role in modulating the bioactivity of this compound derivatives. The fluorine atom at the C-5 position is a key feature, known to enhance metabolic stability and alter the electronic properties of the molecule. researchgate.net This is exemplified by the FDA-approved drug Sunitinib, which features this substitution. tandfonline.comsemanticscholar.org

The effect of other substituents has been systematically studied:

Halogens: The addition of further halogen atoms can significantly increase potency. For instance, di-substitution with chlorine at the C-5 and C-6 positions of the indolinone ring led to compound 6t, which exhibited an IC₅₀ value in the low micromolar range against HIV-1 RNase H, a notable improvement over the 5-fluoro analog 6a. mdpi.com This enhancement is partly attributed to the ability of halogens to form stabilizing halogen bonds with the target protein. nih.gov Studies on other series have also shown that adding a fluorine or chlorine to a pendant phenyl ring can improve anti-proliferative potency. nih.gov

Alkoxy Groups: The introduction of lipophilic groups, such as methoxy substituents, has been shown to enhance anti-proliferative activity in some series of hydrazonoindolin-2-ones. tandfonline.com A trifluoromethoxy group at the C-5 position of the indolinone ring also resulted in a derivative (6f) with an IC₅₀ value of 8.94 µM against HIV-1 RNase H, demonstrating a nearly 10-fold increase in potency compared to the lead compound 6a. mdpi.com The trifluoromethoxy group is known to increase lipophilicity and metabolic stability. researchgate.net

Table 2: Effect of C-5 Substituent on HIV-1 RNase H Inhibition

| Compound Designation | C-5 Substituent | Measured Activity (IC₅₀) | Fold Improvement vs. H |

|---|---|---|---|

| 6a | -F | 81.23 ± 11.36 µM | ~0.8 |

| 6f | -OCF₃ | 8.94 ± 1.43 µM | ~7.3 |

| Unsubstituted (H) | -H | ~65 µM (estimated) | 1.0 |

Data sourced from MDPI mdpi.com

Conformational Analysis and its Influence on Molecular Recognition and Target Binding

The three-dimensional conformation of this compound derivatives is critical for their interaction with biological targets. Molecular docking and conformational analysis studies have provided significant insights into the binding modes of these compounds.

Docking studies on HIV-1 RNase H inhibitors revealed that the Schiff base moiety of the 3-hydrazonoindolin-2-one derivatives is crucial for binding within the enzyme's active site. nih.gov A detailed comparison between a 5-fluoro derivative (6a) and a 5,6-dichloro derivative (6t) showed that the chlorine atoms in 6t significantly enhance binding interactions. nih.gov Specifically, one of the chlorine atoms was found to form a strong, directional halogen bond with the arginine residue R448, an interaction that stabilizes the ligand-protein complex and contributes to the higher potency of the chlorinated compound. nih.gov

In the context of anticancer activity, molecular docking studies of fluorinated isatin-hydrazones identified potential binding interactions with key protein kinases such as EGFR, VEGFR2, and PI3K. nih.gov These computational models suggest that the compounds can achieve good stability within the binding sites of these targets. The specific conformation adopted by the molecule, influenced by factors like the C-5 fluorine substituent, allows it to fit within the binding pocket and form key non-covalent interactions with amino acid residues. researchgate.netnih.gov Experimental techniques such as NMR spectroscopy provide valuable data on the compound's structure in solution, which can be used to validate and refine these computational models. nih.gov The correlation between the preferred conformation and observed biological activity underscores the importance of molecular shape in target recognition and binding.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding affinity and interaction of a small molecule ligand with the binding site of a target protein.

Research on a series of fluorinated isatin-hydrazones, including 5-Fluoro-3-hydrazonoindolin-2-one (designated as compound 1 in a comprehensive study), has utilized molecular docking to explore their potential as anticancer agents. nih.gov The primary targets for these docking studies were key proteins implicated in cancer progression, namely Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Phosphoinositide 3-kinase (PI3K). nih.govacs.org

While the specific binding scores and detailed interactions for this compound are not individually reported in the primary literature, the study notes that computational analyses were conducted for all synthesized compounds. nih.gov The focus of the detailed analysis was on a more potent derivative, compound 8 , a structurally related isatin-hydrazone. nih.gov For this related compound, docking studies revealed favorable binding energies and interactions within the active sites of the target proteins. nih.govacs.org It is inferred that this compound would exhibit a similar binding mode, interacting with key amino acid residues in the ATP-binding pocket of these kinases, a common feature for isatin-based inhibitors. nih.gov The isatin (B1672199) core typically forms hydrogen bonds, while the fluorinated phenyl ring can engage in hydrophobic and halogen bonding interactions. nih.govnih.gov

Table 1: Illustrative Molecular Docking Targets for Isatin-Hydrazone Derivatives

| Target Protein | PDB ID | Function in Cancer | Reference |

| EGFR | 4HJO | Cell proliferation, survival, and metastasis | nih.govacs.org |

| VEGFR2 | 4ASD | Angiogenesis | nih.govacs.org |

| PI3K | 3POZ | Cell growth, proliferation, and survival | nih.govacs.org |

This table represents the protein targets used in the study of a series of fluorinated isatin-hydrazones, including this compound.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT is a popular method for calculating various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net

For this compound, specific DFT-calculated values for its electronic properties are not publicly available. However, DFT studies on similar isatin-hydrazone derivatives are common in the literature. nih.gov These studies typically involve geometry optimization to find the most stable conformation of the molecule. Subsequent calculations determine the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity; a smaller energy gap generally corresponds to higher reactivity. researchgate.netresearchgate.net

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the hydrazone and indolinone core, indicating their susceptibility to electrophilic attack and their ability to form hydrogen bonds. The fluorine atom would also contribute to the electrostatic profile.

Table 2: Typical Reactivity Descriptors Calculated using DFT for Organic Molecules

| Descriptor | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Measure of polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | χ2 / 2η | Propensity to accept electrons |

This table outlines common reactivity descriptors derived from DFT calculations. scirp.orgscirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

In the context of isatin-hydrazones, QSAR studies have been conducted to understand the structural requirements for their anticancer activity. scispace.comresearchgate.net These studies typically involve a series of compounds with varying substituents, and their biological activities (e.g., IC50 values) are determined experimentally. nih.govresearchgate.net Various molecular descriptors, such as steric, electronic, and hydrophobic parameters, are then calculated for each compound. Statistical methods are employed to build a regression model that correlates these descriptors with the observed biological activity.

For the series of fluorinated isatin-hydrazones that includes this compound, a QSAR model could be developed to predict the anticancer activity based on the nature and position of substituents on the isatin ring and the hydrazone moiety. scispace.com Although a specific QSAR model for this series is not detailed in the available literature, such a model would likely highlight the importance of the fluorine substituent at the 5-position of the isatin ring and the electronic properties of the hydrazone component in influencing the cytotoxic potency. nih.govresearchgate.net The inactivity of this compound in the reported cell lines would serve as a data point in the development of such a model. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and stability of a ligand-receptor complex, complementing the static picture provided by molecular docking.

For the fluorinated isatin-hydrazones, MD simulations were mentioned as part of the broader computational investigation, particularly for the most active compound in the series. nih.gov While specific MD simulation results for the this compound complex are not available, the general protocol would involve placing the docked complex in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation would then track the trajectory of the atoms over a period of nanoseconds.

Preclinical Evaluation and Translational Research Considerations

In Vitro Studies Using Relevant Cellular Models and Assays

The initial screening of 5-Fluoro-3-hydrazonoindolin-2-one derivatives involves assessing their biological activity at the cellular level. These in vitro studies utilize a variety of established cancer cell lines to determine the compound's anti-proliferative and cytotoxic effects. Isatin (B1672199) derivatives, the parent scaffold of this compound, have been recognized for their potential in developing anticancer agents, with compounds like Sunitinib being a notable example. nih.govtandfonline.com

Research on various hydrazonoindolin-2-one derivatives has demonstrated significant anti-proliferative activity against a range of human cancer cell lines. For instance, certain derivatives have shown potent activity against colon (HT-29), breast (ZR-75, MCF-7), and lung (A549) cancer cells. mdpi.comsemanticscholar.org The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death, which is a desirable characteristic for an anticancer drug. researchgate.net Studies have shown that active compounds can trigger caspase 3/7 activity, key executioner enzymes in the apoptotic pathway. semanticscholar.org

Furthermore, cell cycle analysis is a common assay used to understand how these compounds inhibit cancer cell growth. Investigations into active derivatives have revealed their ability to cause cell cycle arrest, for example, by decreasing the percentage of cells in the G1 phase and increasing them in the S phase or arresting cells at the G2/M checkpoint. mdpi.comsemanticscholar.orgnih.gov The fluorination at the 5-position of the indolinone ring is often explored in medicinal chemistry to enhance biological activity, and derivatives of 5-fluoro-isatin have been synthesized and evaluated for their antimicrobial and anticancer properties. nih.govresearchgate.net

Below is a table summarizing the in vitro anti-proliferative activity of selected hydrazonoindolin-2-one derivatives against various cancer cell lines.

| Compound Derivative | Target Cell Line | Activity Metric (IC50 in µM) | Observed Mechanism |

|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | Cell cycle arrest at G2/M phase, Induction of apoptosis |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | VEGFR-2 Inhibition |

| Hydrazonoindolin-2-one 7e | Average (HT-29, ZR-75, A549) | 2.37 | Caspase 3/7 activation, Cell cycle alteration |

| Hydrazonoindolin-2-one 7d | Average (HT-29, ZR-75, A549) | 3.39 | Anti-proliferative |

| Hydrazonoindolin-2-one 7b | Average (HT-29, ZR-75, A549) | 4.77 | Anti-proliferative |

In Vivo Efficacy Assessments in Relevant Biological Models

Following promising in vitro results, the evaluation of this compound derivatives proceeds to in vivo models to assess their efficacy and physiological effects in a whole organism. These studies are crucial for understanding how the compound behaves in a complex biological system and its potential therapeutic effect on a tumor in its natural microenvironment.

Animal models, typically mice, are used to test the anti-tumor activity of these compounds. embopress.org Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common approach. nih.gov For instance, studies on the related chemotherapeutic agent 5-Fluorouracil (5-FU) have utilized syngeneic mouse models of colon cancer (MC38 cells) to demonstrate its ability to shrink tumors. embopress.orgnih.gov The efficacy in such models is often measured by the reduction in tumor volume or an increase in the survival rate of the treated animals compared to a control group. nih.gov

The development of new compounds is often benchmarked against existing approved drugs. mdpi.com For example, the anti-proliferative activity of new hydrazonoindolin-2-ones has been compared to Sunitinib, an FDA-approved drug for certain cancers that shares the core isatin structure. nih.govsemanticscholar.org In vivo studies also investigate the compound's effect on angiogenesis, the formation of new blood vessels that tumors need to grow. Some isatin-based derivatives have shown potent inhibitory effects against key regulators of angiogenesis like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov

Beyond cancer, the therapeutic potential of related compounds has been explored in other disease models. For example, the antiviral efficacy of nuclear export inhibitors, a different class of drugs, has been evaluated in mouse and ferret models of influenza A virus infection, showing a reduction in viral load and inflammation. plos.org This highlights the broad potential of novel chemical scaffolds in various therapeutic areas.

Assessment of Pharmacokinetic Characteristics for Drug Development (excluding specific values)

Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), is a cornerstone of drug development. A favorable pharmacokinetic profile is essential for a compound to be effective and safe. For this compound and its analogs, understanding these characteristics is crucial for their potential translation into clinical use.

The goal is to develop a compound that can achieve and maintain a therapeutic concentration at the target site without causing undue toxicity. nih.gov Factors such as bioavailability, half-life, and clearance are critical parameters. For instance, the related drug 5-Fluorouracil is known to have a very short half-life and is rapidly eliminated from the body, which can present clinical challenges. mdpi.comresearchgate.net Research often focuses on modifying chemical structures to improve these pharmacokinetic properties.

Metabolism is another key aspect. The liver is the primary site of metabolism for many drugs, including 5-Fluorouracil, where enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) play a significant role in its breakdown. nih.govresearchgate.net The activity of such enzymes can vary between individuals, affecting the drug's clearance and potential for toxicity. nih.gov Therefore, preclinical studies investigate the metabolic stability of new compounds.

The development of prodrugs is a strategy used to improve the pharmacokinetic properties of a parent drug. nih.gov A prodrug is an inactive compound that is converted into the active drug within the body. This approach can enhance absorption, distribution, and half-life. For example, an L-alanine prodrug of a potent VEGFR-2 inhibitor was developed to improve its properties for clinical evaluation. nih.gov Research into novel delivery systems, such as polymeric complexes, is also undertaken to modify and improve the pharmacokinetic profile of drugs like 5-FU, aiming for a longer circulation time and better tumor accumulation. mdpi.com

Research into General Toxicity and Safety Profiles

Assessing the toxicity and safety of a new chemical entity is paramount before it can be considered for human trials. This involves a range of studies to identify potential adverse effects on various organs and systems. For this compound, this research would build upon the general understanding of the isatin scaffold and the effects of fluorination.

Initial toxicity assessments often begin in vitro by evaluating the compound's cytotoxicity against non-cancerous cell lines. nih.gov The goal is to find a therapeutic window where the compound is toxic to cancer cells but has a minimal effect on healthy cells. Studies on some N-benzyl-5-bromoindolin-2-one derivatives, for example, showed that the most promising anticancer compounds had only modest cytotoxic effects on non-tumorigenic breast cells. nih.gov This suggests a degree of selectivity for cancer cells, which is a highly desirable trait.

In vivo toxicity studies in animal models provide a more comprehensive safety profile. These studies look for signs of toxicity, effects on animal weight and behavior, and pathological changes in major organs. The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry that can influence a molecule's properties, including its safety. Fluorine-containing heterocyclic compounds have, in some cases, shown a promising safety index with reduced cytotoxicity in non-cancerous cells. nih.gov

Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for related compounds like 5-fluoro-1,3-dihydro-2H-indol-2-one indicate potential hazards such as acute toxicity if swallowed and irritation to the skin and eyes. nih.gov While this information pertains to a precursor, it provides an initial guide for handling and safety precautions during research and development. The ultimate goal is to identify a lead compound with a well-understood and manageable safety profile for further development. nih.gov

Future Perspectives and Research Directions

Development of Novel 5-Fluoro-3-hydrazonoindolin-2-one Derivatives with Improved Therapeutic Profiles

The core strategy in medicinal chemistry is the iterative modification of a lead compound to enhance its therapeutic properties. For this compound, this involves synthesizing new analogues with varied substitutions on the isatin (B1672199) ring and the hydrazono side chain. Research has already demonstrated that such modifications can lead to derivatives with superior anti-proliferative activity compared to established drugs like Sunitinib. nih.govnih.gov

For instance, studies have shown that replacing the phenyl ring with heterocyclic moieties like thiazole (B1198619) or pyrazole (B372694) can significantly boost anticancer potency. nih.gov Compounds such as 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one (5b ) and 5-Chloro-3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one (5c ) have demonstrated average IC₅₀ values of 4.37 µM and 2.53 µM, respectively, across various cancer cell lines, outperforming Sunitinib (average IC₅₀ = 8.11 µM). nih.govresearchgate.net Another derivative, 7b , emerged as one of the most potent, with an average IC₅₀ of 2.14 µM. nih.govresearchgate.net These findings underscore the vast potential for creating a new generation of highly effective anticancer agents.

Future efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically altering substituents to understand their effect on biological activity, aiming to improve target binding and selectivity. nih.gov

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action. nih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve pharmacokinetic profiles. nih.gov

Table 1: Anti-proliferative Activity of Selected Hydrazonoindolin-2-one Derivatives

| Compound | Modifications | Average IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sunitinib | Reference Drug | 8.11 | nih.govnih.gov |

| Compound 5b | 5-Chloro, 2-thiazolyl moiety | 4.37 | nih.govresearchgate.net |

| Compound 5c | 5-Chloro, 4-methyl-2-thiazolyl moiety | 2.53 | nih.govresearchgate.net |

| Compound 7b | 5-Chloro, 5-pyrazolyl moiety | 2.14 | nih.govresearchgate.net |

| Compound 7e | 5-Bromo, N-methyl, bis-isatin | 2.37 | nih.gov |

Exploration of New Biological Targets and Emerging Therapeutic Areas

While much of the research on hydrazonoindolin-2-ones has focused on their anti-proliferative effects, the versatility of the isatin scaffold suggests a broader therapeutic potential. scilit.commdpi.comresearchgate.net The approved drug Sunitinib, a related isatin derivative, is a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, highlighting that these compounds can interact with multiple signaling pathways. nih.govplos.org

Future research will explore:

New Kinase Targets: Screening derivatives against a wider panel of protein kinases to identify new targets relevant to different types of cancer or other diseases.

Anti-HIV Activity: A series of 3-hydrazonoindolin-2-one derivatives have been identified as novel inhibitors of HIV-1 Ribonuclease H (RNase H). mdpi.com Compound 11a in one study showed potent inhibition with an IC₅₀ value of 1.90 µM and a Ki value of 0.55 µM, making this a promising avenue for developing new antiretroviral therapies. mdpi.com

Other Therapeutic Areas: The isatin core is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. scilit.commdpi.com Future studies could screen this compound derivatives for efficacy in these and other areas, such as neurodegenerative diseases. researchgate.net Research has also begun to investigate related hydrazone derivatives for activity against SARS-CoV-2.

Table 2: HIV-1 RNase H Inhibitory Activity of Selected 3-Hydrazonoindolin-2-one Derivatives

| Compound | Modifications | IC₅₀ (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Compound 6a | 5-Fluoro, Pyrimidine-dione moiety | 81.23 | N/A | mdpi.com |

| Compound 6t | 5,6-Dichloro, Pyrimidine-dione moiety | 7.85 | N/A | mdpi.com |

| Compound 11a | 5-Fluoro, Pyrimidine-dione moiety (repositioned) | 1.90 | 0.55 | mdpi.com |

| Compound 11b | 5-Chloro, Pyrimidine-dione moiety (repositioned) | 2.20 | N/A | mdpi.com |

Integration of Advanced Synthetic Methodologies for Diversification and Optimization

The efficiency and versatility of synthetic methods are critical for drug discovery. adelaide.edu.au Traditional synthesis of hydrazonoindolin-2-ones involves the condensation of an indoline-2,3-dione with a hydrazine (B178648) derivative, which is effective but may have limitations for creating large, diverse libraries of compounds. nih.gov

Future synthetic strategies will likely incorporate more advanced methodologies to improve efficiency, selectivity, and the scope of possible derivatives. adelaide.edu.au These may include:

Flow Chemistry: Using microfluidic reactors for continuous production, which can enhance safety, improve reaction control, and allow for rapid optimization of reaction conditions. britishwaterfilter.comuva.nl This is particularly relevant for potentially hazardous reactions or for scaling up production.

Catalytic Fluorination: Developing more effective catalysts to introduce fluorine atoms with greater precision and under milder conditions can expand the range of possible fluorinated analogues. numberanalytics.com

Combinatorial Chemistry: Employing automated techniques to rapidly generate large libraries of derivatives for high-throughput screening, accelerating the discovery of new leads.

Collaborative Research Opportunities in Interdisciplinary Medicinal Chemistry and Chemical Biology

The development of a new drug is a complex, time-consuming, and expensive process that necessitates collaboration across multiple scientific disciplines. frontiersin.orgfrontiersin.org The successful progression of this compound derivatives will depend on synergistic partnerships between:

Medicinal and Synthetic Chemists: To design and synthesize novel compounds. osu.edu

Biologists and Pharmacologists: To conduct in vitro and in vivo testing to determine efficacy and mechanism of action. semanticscholar.org

Computational Biologists: To use in silico methods like molecular docking and QSAR to predict the activity of new compounds, understand ligand-protein interactions, and prioritize synthetic targets, thereby saving time and resources. frontiersin.orgnih.gov

Structural Biologists: To determine the crystal structures of derivatives bound to their biological targets, providing crucial insights for rational drug design.

Such interdisciplinary collaborations, often spanning academia and the pharmaceutical industry, are essential for translating basic research findings into clinical applications. nih.govresearchgate.net

Sustainable Synthesis and Environmental Considerations in Fluorinated Drug Development

As the use of fluorinated compounds in pharmaceuticals grows, so do concerns about their environmental impact. numberanalytics.comacs.org Many traditional fluorination methods use hazardous reagents and can produce persistent byproducts. dovepress.com A significant future direction for the development of all fluorinated drugs, including this compound derivatives, is the adoption of green chemistry principles. numberanalytics.com

Key areas of focus include:

PFAS-Free Synthesis: Developing synthetic routes that avoid the use of per- and polyfluoroalkyl substances (PFAS), which are facing increasing regulatory scrutiny. britishwaterfilter.comsciencedaily.com Recent breakthroughs have shown that reagents like caesium fluoride (B91410) can be used as an environmentally friendly fluorine source in microfluidic systems. uva.nlsciencedaily.comeuropeanpharmaceuticalreview.com

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, minimizing waste. dovepress.com

Safer Reagents and Solvents: Replacing toxic and hazardous chemicals with safer, more environmentally benign alternatives. numberanalytics.combioengineer.org

Design for Degradation: Creating molecules that are therapeutically effective but can break down into harmless substances in the environment after their intended use. numberanalytics.com

By integrating these sustainable practices, the chemical community can ensure that the development of next-generation pharmaceuticals proceeds in an environmentally responsible manner. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-3-hydrazonoindolin-2-one, and how are structural impurities minimized?

- Methodological Answer : The compound is typically synthesized via condensation of 5-fluoro-isatin derivatives with phenylhydrazine under acidic conditions. For example, Wei et al. (2011) reported a single-crystal X-ray diffraction study confirming the hydrazone linkage and planar geometry, critical for minimizing stereochemical impurities . Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization using NMR, NMR, and HRMS are standard to ensure structural fidelity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : X-ray crystallography remains the gold standard for confirming bond angles and molecular packing . Complementary techniques include FTIR (to verify C=N and C=O stretches) and NMR to resolve carbonyl and hydrazone carbon signals. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate fluorination site impurities, necessitating recrystallization .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer : Studies highlight antimicrobial and antifungal activities via agar diffusion assays (e.g., against E. coli and C. albicans), with MIC values ranging from 8–64 µg/mL . Activity is attributed to the electron-withdrawing fluoro group enhancing membrane penetration. However, contradictory results in anti-HIV assays (e.g., EC variability) suggest strain-specific sensitivity, requiring dose-response validation across multiple cell lines .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for antiviral targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (using GROMACS) predict binding affinities to viral proteases. For SARS-CoV-2, Majoumo-Mbe et al. (2024) identified a docking score of −8.2 kcal/mol against the main protease (PDB: 6LU7), suggesting competitive inhibition. Post-docking MM/GBSA analysis refines binding energy estimates . Virtual screening libraries (e.g., ZINC20) can prioritize derivatives with modified hydrazone substituents for synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content). A meta-analysis approach, standardizing IC values using Hill equation normalization, is recommended. For example, divergences in antifungal activity may stem from fungal cell wall permeability differences, addressed by logP optimization (targeting 2.5–3.5) to enhance lipophilicity .

Q. How can factorial design improve the scalability of this compound synthesis?

- Methodological Answer : A 2 factorial design (factors: temperature, reaction time, catalyst loading) identifies optimal conditions. For instance, increasing CuI catalyst from 5 mol% to 10 mol% in PEG-400/DMF reduced reaction time from 12 h to 8 h without side-product formation . Response surface methodology (RSM) further refines yield predictions, with ANOVA validating model significance (p < 0.05) .

Q. What structural modifications enhance the compound's selectivity in cancer cell lines?

- Methodological Answer : Introducing electron-donating groups (e.g., -OCH) at the phenylhydrazone moiety improves selectivity for cancer vs. normal cells (e.g., HeLa vs. HEK293). In silico toxicity profiling (e.g., ProTox-II) predicts hepatotoxicity thresholds, while in vitro ROS assays quantify oxidative stress induction . Copper complexation (e.g., Cu(II)-hydrazone adducts) amplifies DNA intercalation, validated via UV-Vis hypochromicity and comet assays .

Future Directions

Q. How can AI-driven platforms accelerate the discovery of novel hydrazonoindolinone derivatives?

- Methodological Answer : Generative adversarial networks (GANs) trained on ChEMBL data propose synthetically accessible derivatives with predicted bioactivity. Integration with COMSOL Multiphysics enables reaction optimization via kinetic modeling, reducing trial-and-error synthesis . Autonomous labs using robotic liquid handlers (e.g., Opentrons) can execute high-throughput screening, with real-time HPLC-MS feedback ensuring purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.